molecular formula C20H24BrNO4 B5705387 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5705387
M. Wt: 422.3 g/mol
InChI Key: VZBQOMHRZHIQLB-UHFFFAOYSA-N
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Description

2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been the subject of significant scientific research in recent years. This compound, also known as BRD0705, has shown promising results in a variety of applications, including cancer treatment and pain management. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of several enzymes and receptors. One of the primary targets of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is the histone acetyltransferase enzyme, which is involved in regulating gene expression. By inhibiting this enzyme, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can alter the expression of genes that are involved in cancer cell growth and proliferation.
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is also believed to inhibit the activity of several ion channels and receptors, including TRPV1 and the serotonin receptor 5-HT2C. By inhibiting these receptors, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can alter the activity of neurons that are involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cell lines, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. In animal models, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tumor growth and increase survival rates.
In studies of pain management, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models. Additionally, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide for lab experiments is its specificity. Unlike many other compounds that have been used to treat cancer or pain, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide appears to have a relatively narrow range of targets, which may reduce the risk of off-target effects.
One limitation of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide for lab experiments is its solubility. 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is relatively complex, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on developing more soluble analogs of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide that could be administered more easily in vivo.
In terms of therapeutic applications, future research could focus on developing 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide as a cancer treatment or pain management agent. Additionally, research could explore the potential of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide as a treatment for mood disorders or other neurological conditions.
Conclusion:
In conclusion, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, or 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, is a chemical compound that has shown promising results in a variety of scientific research applications. The compound's ability to inhibit cancer cell growth and reduce pain sensitivity make it a promising candidate for therapeutic development. However, further research is needed to fully understand the compound's mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-isopropyl-6-methylphenylamine to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylethylenediamine to form the final product.

Scientific Research Applications

2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been the subject of significant scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Another area of research has focused on the compound's potential as a pain management agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can inhibit the activity of TRPV1, a receptor that is involved in pain sensation. This suggests that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide may be effective in treating chronic pain conditions, such as neuropathic pain.

properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO4/c1-11(2)13-9-7-8-12(3)17(13)22-20(23)14-10-15(24-4)18(25-5)19(26-6)16(14)21/h7-11H,1-6H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBQOMHRZHIQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

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